(+)-Matesaponin 1
Description
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H76O17/c1-21-10-15-47(42(58)64-41-36(56)34(54)32(52)26(19-49)61-41)17-16-45(6)23(30(47)22(21)2)8-9-28-44(5)13-12-29(43(3,4)27(44)11-14-46(28,45)7)62-39-37(57)38(24(50)20-59-39)63-40-35(55)33(53)31(51)25(18-48)60-40/h8,21-22,24-41,48-57H,9-20H2,1-7H3/t21-,22+,24+,25-,26-,27?,28-,29+,30-,31-,32-,33+,34+,35-,36-,37-,38+,39+,40-,41+,44+,45-,46-,47+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDUIWIKODVGCF-ZZJSDIKRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C2C1C)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C)C)[C@H]2[C@H]1C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H76O17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
913.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126622-38-6 | |
| Record name | Matesaponin 1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126622386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Advanced Methodologies for Isolation and Characterization of + Matesaponin 1
Spectroscopic and Spectrometric Elucidation of Chemical Structure
Advanced Structural Determination
The definitive structural elucidation of (+)-Matesaponin 1, a triterpenoid (B12794562) saponin (B1150181), is a complex undertaking that has been achieved through the combined application of advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) and two-dimensional (2D) NMR experiments are the most powerful tools for establishing the complete structure, including the stereochemistry, of saponins (B1172615). researchgate.net For this compound, which consists of an ursolic acid aglycone and multiple sugar units, specific 2D NMR techniques are employed to piece together the molecular puzzle. researchgate.net These experiments reveal through-bond and through-space correlations between protons (¹H) and carbons (¹³C), allowing researchers to map the connectivity of the entire molecule. researchgate.net
Key 2D NMR techniques used in the structural determination of saponins like this compound include:
| Technique | Abbreviation | Purpose in Structural Elucidation |
| Correlation Spectroscopy | COSY | Identifies proton-proton (¹H-¹H) spin-spin couplings within the same sugar residue or aglycone backbone, establishing neighbor relationships. |
| Total Correlation Spectroscopy | TOCSY | Establishes correlations between all protons within a spin system, which is particularly useful for identifying all protons belonging to a specific sugar unit from the anomeric proton signal. researchgate.net |
| Heteronuclear Single Quantum Coherence | HSQC | Correlates directly bonded protons and carbons (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons. researchgate.net |
| Heteronuclear Multiple Bond Correlation | HMBC | Shows correlations between protons and carbons separated by two or three bonds. This is crucial for connecting the individual sugar units to each other and linking the entire sugar chain to the aglycone. researchgate.net |
| Nuclear Overhauser Effect Spectroscopy | NOESY/ROESY | Detects through-space correlations between protons that are close to each other, which is vital for determining the stereochemistry and the sequence of the sugar units (e.g., identifying α or β linkages). researchgate.net |
Mass Spectrometry (MS): Mass spectrometry provides essential information regarding the molecular weight and the sequence of the sugar chains. Techniques like Fast Atom Bombardment Mass Spectrometry (FABMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular ion of the saponin. researchgate.net For this compound, ESI-MS analysis in positive ion mode reveals a protonated molecular ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of 913. scienceopen.com Further fragmentation analysis (MS/MS or MSⁿ) helps to deduce the sugar sequence by observing the sequential loss of monosaccharide units. scienceopen.comnih.gov
X-ray Crystallography: While X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules with atomic resolution, its application to complex and flexible molecules like saponins is challenging. lcms.cz The difficulty in obtaining high-quality single crystals of these compounds means that NMR and MS remain the primary methods for their structural determination.
Quantitative and Qualitative Analytical Methodologies
To analyze this compound in plant extracts and other preparations, robust and validated analytical methods are required. Chromatography is the cornerstone of this analysis, providing the necessary separation and detection capabilities.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., UV, DAD)
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation, identification, and quantification of saponins from Ilex paraguariensis extracts. mdpi.com Due to the lack of a strong chromophore in the saponin structure, detection is typically performed at low UV wavelengths, commonly between 203 and 210 nm, using a Diode-Array Detector (DAD) or a variable-wavelength UV detector. scielo.brcsic.es A DAD offers the advantage of acquiring the full UV spectrum for each peak, aiding in peak purity assessment and identification. mdpi.com
Reversed-phase (RP) columns, such as C18, are most frequently employed for separation. tandfonline.com The mobile phase typically consists of a gradient mixture of acidified water and an organic solvent like acetonitrile (B52724) or methanol, which allows for the effective separation of the complex mixture of saponins present in mate extracts. nih.govscielo.br
| Parameter | Typical Conditions for Matesaponin Analysis |
| Chromatographic Mode | Reversed-Phase (RP-HPLC) |
| Stationary Phase (Column) | RP-18, ODS (Octadecylsilane) tandfonline.comnih.gov |
| Mobile Phase | Acetonitrile/Water or Methanol/Water, often with an acid modifier (e.g., phosphoric acid, formic acid) lcms.cztandfonline.com |
| Elution | Gradient or Isocratic tandfonline.com |
| Detector | Diode-Array Detector (DAD) or UV Detector mdpi.comscielo.br |
| Detection Wavelength | 203-210 nm scielo.brcsic.es |
| Column Temperature | Controlled, often at room temperature or slightly elevated (e.g., 23-40°C) tandfonline.comcerealsgrains.org |
Gas Chromatography-Mass Spectrometry (GC-MS) for Related Profiles
Direct analysis of intact, large, and non-volatile saponins like this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible. However, GC-MS is an invaluable tool for analyzing the constituent parts of the saponin after chemical breakdown (hydrolysis), providing crucial structural information on "related profiles." researchgate.netnih.gov
The process typically involves two main applications:
Aglycone Identification: The saponin is hydrolyzed to cleave the sugar chains from the triterpenoid core. The resulting aglycone (in this case, ursolic acid) can be derivatized to increase its volatility and then analyzed by GC-MS to confirm its identity. scielo.org.bo
Sugar Linkage Analysis: To determine how the individual monosaccharides are linked together, a specialized chemical procedure is used. This involves hydrolysis, reduction to alditols, and subsequent methylation to form partially O-methylated alditol acetates (PMAA). These PMAA derivatives are volatile and can be separated and identified by GC-MS. nih.gov The fragmentation pattern of each PMAA derivative in the mass spectrometer reveals the original positions of the glycosidic linkages. nih.govacs.org
Method Validation and Analytical Performance Parameters
For quantitative analysis, the chosen HPLC method must be rigorously validated to ensure its reliability, accuracy, and precision. tandfonline.com Validation studies for HPLC methods quantifying matesaponins, including this compound, have been reported in the literature, establishing key performance parameters. scielo.brnih.gov These parameters confirm that the method is suitable for its intended purpose.
| Parameter | Description | Example Finding for Matesaponin Analysis |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | A validated method showed linearity for this compound in the concentration range of 102.5 to 854.0 µg/mL. nih.gov |
| Precision (Repeatability) | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the same conditions. | The repeatability coefficient of variation for this compound was found to be 4.70%. nih.gov |
| Intermediate Precision | Measures the variation within a single laboratory, such as on different days or with different analysts. | The inter-day coefficient of variation for this compound was reported as 6.77%. nih.gov |
| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. Often determined by spiking a blank matrix with a known amount of analyte. | For a method quantifying total saponins (as ursolic acid) after hydrolysis, recovery was between 94.5% and 99.2%. scielo.br |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | A detection limit of 1.35 µg/mL was reported for a method assaying total saponins as ursolic acid. scielo.br |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | A quantitation limit of 4.1 µg/mL was established for a method assaying total saponins as ursolic acid. scielo.br |
Biosynthetic Pathways and Metabolic Aspects of + Matesaponin 1
Proposed Biosynthetic Routes of Triterpenoid (B12794562) Saponins (B1172615) in Ilex paraguariensis
The biosynthesis of (+)-Matesaponin 1, a prominent triterpenoid saponin (B1150181) in Ilex paraguariensis, is a multi-step process involving several key enzymatic families. frontiersin.orgnih.gov The structure of this compound consists of a triterpenoid aglycone, ursolic acid, linked to sugar moieties. researchgate.netbioline.org.br Its formation is part of the broader isoprenoid pathway.
The process begins with the synthesis of the basic five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). researchgate.net These precursors are formed through two independent pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. researchgate.net These units are condensed to form the 30-carbon precursor, 2,3-oxidosqualene (B107256).
The cyclization of 2,3-oxidosqualene is a critical branching point. In Ilex species, which are rich in ursane-type saponins, this step is catalyzed by α-amyrin synthase, an oxidosqualene cyclase (OSC), to produce α-amyrin. frontiersin.orgnih.gov Following the formation of the α-amyrin backbone, a series of modifications occur, primarily oxidation and glycosylation, to yield the final saponin structure.
Oxidation: The α-amyrin skeleton undergoes extensive oxidation reactions, catalyzed by cytochrome P450 monooxygenases (CYPs). These enzymes are responsible for introducing hydroxyl and carboxyl groups at various positions on the triterpenoid structure, leading to the formation of the specific aglycone, ursolic acid. frontiersin.orgresearchgate.net
Glycosylation: The final step is the attachment of sugar chains to the aglycone, a process mediated by UDP-glycosyltransferases (UGTs). For this compound, this involves the sequential addition of glucose and arabinose to the C-3 position of the ursolic acid core and a glucose molecule to the C-28 carboxyl group. frontiersin.orgresearchgate.netresearchgate.net
Transcriptomic analyses of Ilex species have identified numerous candidate genes potentially involved in this pathway. frontiersin.orgnih.gov While the complete enzymatic sequence for this compound has not been fully elucidated, comparative studies provide a strong hypothetical framework for its biosynthesis. researchgate.net
Table 1: Key Enzyme Families in Triterpenoid Saponin Biosynthesis
| Enzyme Class | Role in Biosynthesis | Precursor/Substrate | Product |
| Oxidosqualene Cyclases (OSCs) | Formation of the core triterpene skeleton | 2,3-oxidosqualene | α-amyrin |
| Cytochrome P450s (CYPs) | Oxidation of the triterpene skeleton | α-amyrin | Ursolic Acid |
| UDP-glycosyltransferases (UGTs) | Attachment of sugar moieties to the aglycone | Ursolic Acid, UDP-sugars | This compound |
This table is based on information from transcriptomic studies of Ilex species. frontiersin.orgresearchgate.net
Influence of Cultivation and Processing on this compound Biosynthesis
The concentration of saponins, including this compound, in Ilex paraguariensis is not static; it is significantly influenced by genetic and environmental factors, as well as post-harvest processing. researchgate.netbioline.org.brresearchgate.net These variations reflect changes in the plant's secondary metabolism in response to its environment and handling.
Cultivation: Research indicates a strong genetic influence on the saponin content in yerba mate. researchgate.netembrapa.br Studies comparing different clones of I. paraguariensis have shown significant variation in total saponin levels, with the trait demonstrating high heritability. embrapa.br This suggests that genotype is a primary determinant of the plant's capacity for saponin biosynthesis.
Environmental conditions also play a role. Factors such as cultivation in full sunlight versus shaded forests can affect the phytochemical profile. bioline.org.brembrapa.br One study noted that plantation-grown yerba mate had higher levels of phenolic acids compared to forest-grown plants, demonstrating that cultivation systems can alter the production of secondary metabolites. bioline.org.br Harvest season (e.g., winter vs. summer) is another variable, although its effect on saponin content has been found to be less significant than the genetic differences between clones. embrapa.br
Processing: The traditional processing of yerba mate leaves involves stages such as roasting, drying, and aging, all of which can alter the chemical composition. bioline.org.bruniversiteitleiden.nl The heating and drying processes can lead to the loss of certain compounds. universiteitleiden.nl While much of the research has focused on compounds like caffeine (B1668208), it is understood that these steps can cause a general variation in the biosynthesis and degradation of bioactive compounds, including saponins. researchgate.netbioline.org.br The total saponin content in commercial yerba mate, which consists of leaves and branches, can range widely, reflecting differences in genetic material, cultivation, and processing methods. researchgate.net
Table 2: Influence of Genotype and Environment on Total Saponin Content in Ilex paraguariensis Leaves
| Factor | Observation | Saponin Content Range (mg/g DW) | Source(s) |
| Genotype (Clones) | Significant variation observed among different clones. | 28.13 to 51.54 | embrapa.br |
| Cultivation Site | Minimal influence compared to genotype. | Not specified as primary driver | embrapa.br |
| Harvest Season | No significant interaction with clone; less impact than genotype. | Not specified as primary driver | embrapa.br |
| General Literature | Wide range reported due to varied materials and methods. | 3.65 to 41.4 | researchgate.net |
Pharmacological and Biological Activities of + Matesaponin 1: Preclinical Investigations
Anti-inflammatory Effects
The anti-inflammatory properties of (+)-Matesaponin 1 have been investigated through various cellular and animal models, revealing its potential to modulate key inflammatory pathways.
In Vitro Cellular Models and Mechanisms
In vitro studies utilizing cellular models have provided crucial insights into the mechanisms underlying the anti-inflammatory actions of this compound. Research has shown that saponin-containing fractions from Ilex paraguariensis, where this compound is a major constituent, can significantly inhibit the production of pro-inflammatory mediators in macrophages. usda.gov
One key mechanism identified is the modulation of the nuclear factor-kappa B (NF-κB) pathway. researchgate.net Saponin-rich fractions containing this compound have been observed to reduce the nuclear translocation of NF-κB subunits p50 and p65. researchgate.netusda.gov This inhibition of NF-κB activation is critical, as this transcription factor plays a central role in regulating the expression of numerous pro-inflammatory genes.
Furthermore, studies have demonstrated the ability of these saponin (B1150181) fractions to inhibit the expression and activity of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netusda.gov The inhibition of iNOS leads to decreased production of nitric oxide (NO), a key inflammatory mediator. nih.gov Similarly, the suppression of COX-2 results in reduced synthesis of prostaglandins, which are potent inflammatory molecules. researchgate.netusda.gov
Table 1: In Vitro Anti-inflammatory Effects of Saponin Fractions Containing this compound
| Cell Model | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|
| RAW 264.7 Macrophages | Inhibition of iNOS, PGE2, and COX-2 | Reduction of nuclear translocation of NF-κB subunits p50 and p65 | researchgate.netusda.gov |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Downregulation of pro-inflammatory cytokines (TNF-α, IL-8, IL-6, IL-1β) | Modulation of NF-κB pathway | mdpi.com |
| Caco-2 and Lactobacillus co-culture | Reduction of nitric oxide production and suppression of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, and iNOS) | Downregulation of key signaling factors in the MAPK/NF-kB pathway | nih.gov |
Preclinical In Vivo Studies
While direct in vivo studies focusing solely on isolated this compound are limited, research using saponin-rich extracts from Ilex paraguariensis provides valuable preclinical evidence of anti-inflammatory activity. Animal models of inflammation have shown that these extracts can effectively reduce inflammatory responses. mdpi.comphytopharmajournal.com For instance, in a study on rats with chemically induced colitis, both a pure mate saponin fraction and yerba mate tea demonstrated chemopreventive effects. researchgate.net This suggests a potential role for this compound and other related saponins (B1172615) in mitigating intestinal inflammation. The anti-inflammatory effects observed in these preclinical models are often attributed to the modulation of inflammatory cytokines and the inhibition of inflammatory pathways, consistent with the in vitro findings. nih.gov
Antioxidant Properties and Reactive Oxygen Species Modulation
The primary mechanism of antioxidant action involves the scavenging of reactive oxygen species (ROS), which are highly reactive molecules that can cause cellular damage. frontiersin.orgmdpi.com While many natural compounds exhibit direct ROS scavenging effects, some, including triterpenes like ursolic acid (the aglycone of this compound), can also enhance the body's own antioxidant defenses. nih.gov This can occur through the induction of antioxidant enzymes. nih.gov
Studies have shown that aqueous extracts of Ilex paraguariensis can inhibit lipid peroxidation and scavenge free radicals in rat liver and erythrocytes. universiteitleiden.nl Furthermore, these extracts have been found to protect against DNA damage induced by oxidative stress. universiteitleiden.nl The modulation of ROS homeostasis is a critical aspect of cellular health, and the ability of compounds like this compound to influence this balance highlights their therapeutic potential. frontiersin.org
Anti-Obesity and Lipid Metabolism Regulation
Preclinical investigations have highlighted the potential of this compound in combating obesity and regulating lipid metabolism through various mechanisms.
Pancreatic Lipase (B570770) Inhibition Studies
One of the key strategies for managing obesity is to reduce the absorption of dietary fats. Pancreatic lipase is a crucial enzyme responsible for the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoacylglycerols. mdpi.comnih.gov
Research has demonstrated that this compound is a potent inhibitor of pancreatic lipase. nih.govtu-dortmund.de In one study, this compound exhibited a 94% inhibitory activity against porcine pancreatic lipase at a concentration of 100 µM. nih.govtu-dortmund.de This inhibitory action is significant as it can lead to a reduction in the digestion and subsequent absorption of dietary fats, thereby contributing to weight management. The inhibition of pancreatic lipase by saponins is a recognized mechanism for their anti-obesity effects. nih.gov
**Table 2: Pancreatic Lipase Inhibitory Activity of Saponins from *Ilex paraguariensis***
| Compound | Concentration | Inhibitory Activity (%) | Reference |
|---|---|---|---|
| This compound | 100 µM | 94 | nih.govtu-dortmund.de |
| Nudicaucin C | 100 µM | 78 | nih.govtu-dortmund.de |
| 3-O-α-L-rhamno-pyranosyl(1→2)-α-L-arabinopyranosyl oleanolic acid 28-O-β-D-glucopyranosyl(1→6)-β-D-glucopyranoside | 100 µM | 77 | nih.govtu-dortmund.de |
Modulation of Triglyceride Absorption and Adipogenesis in Preclinical Models
Beyond pancreatic lipase inhibition, saponins from Ilex paraguariensis, including this compound, are believed to influence lipid metabolism through other mechanisms. Saponins can interfere with the formation of micelles, which are essential for the absorption of fats in the intestine. researchgate.net By disrupting these micelles, saponins can further reduce the absorption of dietary fats and cholesterol. researchgate.net
In animal models of diet-induced obesity, supplementation with Ilex paraguariensis extracts has been shown to suppress body weight gain and reduce visceral fat accumulation. researchgate.net These effects are accompanied by a decrease in serum levels of triglycerides and LDL cholesterol. researchgate.net
Antimicrobial Efficacy
The antimicrobial potential of saponins, including those found in Ilex paraguariensis, has been a subject of scientific investigation. These compounds are believed to contribute to the plant's defense mechanisms and have shown a range of activities in preclinical studies.
Antibacterial Activity Against Pathogens
Direct studies on the antibacterial effects of isolated this compound are limited. Research has primarily focused on crude extracts of Ilex paraguariensis, which contain a mixture of compounds, including various matesaponins. Aqueous extracts of yerba mate have demonstrated inhibitory and inactivation activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli O157:H7) bacteria bioline.org.br. Conversely, these extracts were found to be largely ineffective against Pseudomonas aeruginosa and Enterobacter aerogenes bioline.org.br.
Interestingly, key individual compounds from yerba mate, such as ursolic acid, caffeine (B1668208), and chlorogenic acid, did not exhibit antimicrobial activity on their own, suggesting that the observed antibacterial effects may arise from a synergistic interaction between multiple components within the extract bioline.org.br. The general proposed mechanism for the antibacterial action of saponins involves the disruption of bacterial cell membranes, leading to cell lysis. researchgate.netmedcraveonline.com This is often attributed to the interaction of saponins with membrane phospholipids. researchgate.net
Antifungal Properties
Similar to antibacterial research, the antifungal properties of this compound have been primarily inferred from studies on Ilex paraguariensis extracts. An aqueous extract from green yerba mate leaves showed inhibitory activity against the fungus Malassezia furfur, though the concentration required was notably high. universiteitleiden.nl
The mechanism of action for antifungal saponins is generally better understood. Studies on various triterpenoid (B12794562) saponins indicate they disrupt the fungal cell membrane. nih.gov This process involves increasing membrane permeability and compromising its integrity, often through interaction with membrane sterols, particularly ergosterol, which is a vital component of fungal cell membranes. nih.gov For instance, saponins isolated from Camellia sinensis have demonstrated significant antifungal activity against several Candida species. mdpi.com
Antiparasitic Activity
More specific evidence exists for the antiparasitic effects of this compound. In a study evaluating various saponins from Ilex species, this compound demonstrated notable activity against Trypanosoma cruzi, the protozoan parasite responsible for Chagas disease. universiteitleiden.nl This highlights the potential of this specific saponin as an antiparasitic agent. Saponins as a class from Ilex paraguariensis are recognized for their antiparasitic properties. bioline.org.brscielo.brscielo.br
Table 1: Antiparasitic Activity of this compound
| Compound | Target Organism | Activity |
|---|---|---|
| This compound | Trypanosoma cruzi | IC₅₀ < 32 μM universiteitleiden.nl |
Antiviral Properties and Mechanism of Action
The antiviral capabilities of this compound have been explored in the context of complex extracts, revealing potential mechanisms against enveloped viruses like Herpes Simplex Virus.
Herpes Simplex Virus (HSV) Replication Inhibition
Research has highlighted the antiherpetic potential of extracts containing this compound. An ethyl acetate (B1210297) fraction derived from Ilex paraguariensis leaves, which was identified to contain this compound along with rutin, caffeic acid, and chlorogenic acid, showed potent activity against both Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). researchgate.net
The investigation into its mechanism of action revealed that the fraction acts at multiple stages of the viral replication cycle. The results demonstrated that the extract exerts its antiviral effect by:
Reducing the infectivity of viral particles. researchgate.net
Inhibiting the entry of the virus into host cells. researchgate.net
Blocking the cell-to-cell spread of the virus. researchgate.net
Impairing the synthesis of essential HSV-1 proteins, including ICP27, ICP4, gD, and gE. researchgate.net
The study suggests that the observed antiherpes activity likely results from a synergistic action of the various bioactive compounds present in the fraction, including this compound. researchgate.net
Influenza Virus Studies and Hypothesized Viral Entry Mechanisms
While direct preclinical studies on the effect of this compound against the influenza virus are not extensively documented, its potential mechanism can be hypothesized based on the known entry process of the virus and the general properties of saponins.
The influenza virus initiates infection by using its surface protein, hemagglutinin (HA), to bind to sialic acid receptors on the surface of host respiratory cells. frontiersin.orgnih.gov This binding triggers the cell to engulf the virus into an endosome via endocytosis. frontiersin.orgvirology.ws As the endosome matures, its internal environment becomes more acidic. virology.wsyoutube.com This drop in pH induces a critical conformational change in the HA protein, which exposes a fusion peptide that inserts into the endosomal membrane. nih.govvirology.ws This action forces the fusion of the viral envelope with the endosomal membrane, creating a pore through which the viral genetic material is released into the cell's cytoplasm to begin replication. virology.wsyoutube.com
Given that saponins are surface-active glycosides known to interact with and disrupt lipid membranes, it is hypothesized that this compound could interfere with this process. A potential mechanism could involve the direct disruption of the influenza virus's lipid envelope, which would compromise viral integrity and render it non-infectious. Alternatively, the saponin could interact with the host cell membrane, altering its properties in a way that prevents viral attachment or the crucial membrane fusion step required for viral entry.
Table 2: Investigated Antiviral Mechanisms of an Extract Containing this compound
| Virus Target | Investigated Mechanism of Action | Finding |
|---|---|---|
| HSV-1, HSV-2 | Inhibition of Viral Entry | The extract demonstrated an ability to block the virus from entering host cells. researchgate.net |
| HSV-1, HSV-2 | Reduction of Viral Infectivity | The extract was shown to directly reduce the infectivity of the viral particles. researchgate.net |
| HSV-1 | Impairment of Viral Protein Synthesis | The synthesis of key viral proteins (ICP27, ICP4, gD, gE) was impaired. researchgate.net |
Anticancer and Apoptotic Mechanisms in Cellular Models
This compound, a triterpenoid saponin found in the leaves of Ilex paraguariensis (yerba mate), has demonstrated notable anticancer and pro-apoptotic effects in preclinical studies. bioline.org.brresearchgate.netnih.gov Saponins, in general, are recognized for their potential in cancer prevention and therapy through various mechanisms, including the inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and anti-inflammatory actions. nih.govembrapa.br
Research focusing on saponins from yerba mate, including this compound, has shown their efficacy against human colon cancer cells. acs.orgresearchgate.net In vitro studies revealed that mate saponins could inhibit the proliferation of both HT-29 (p53 mutant) and RKO (wild-type p53) colon cancer cells. acs.org This suggests that the anticancer activity may occur through p53-independent pathways. acs.org
The apoptotic mechanism of mate saponins involves the modulation of key regulatory proteins. researchgate.net Treatment of colon cancer cells with mate saponins led to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. researchgate.net This shift in the Bax:Bcl-2 ratio is a critical step in initiating the intrinsic apoptotic pathway. researchgate.netnih.gov Furthermore, the activation of caspase-3, a key executioner caspase, was observed, confirming the induction of apoptosis. researchgate.netnih.gov
Cell cycle analysis indicated that mate saponins can cause cell cycle arrest at the G1 to S phase transition. acs.org This arrest is associated with the upregulation of cell cycle inhibitors p21 and p27. acs.org By halting the cell cycle, these saponins prevent cancer cells from progressing through the division process, ultimately leading to cell death.
It is important to note that while research has been conducted on saponin fractions from yerba mate which contain this compound, studies specifically isolating and testing the anticancer activity of pure this compound are part of a growing body of research. researchgate.netresearchgate.net The anticancer potential of triterpenoid saponins is a broad area of study, with compounds like those found in yerba mate showing promise for future therapeutic development. embrapa.br
Table 1: Effects of Mate Saponins on Colon Cancer Cells
| Cell Line | Effect | Mechanism |
| HT-29 (p53 mutant) | Inhibition of proliferation (IC50 = 202 µM) acs.org | G1/S phase arrest, upregulation of p21 and p27, induction of apoptosis via Bax/Bcl-2 pathway, activation of caspase-3. acs.orgresearchgate.net |
| RKO (wild-type p53) | Inhibition of proliferation (IC50 = 181 µM) acs.org | G1/S phase arrest, upregulation of p21 and p27. acs.org |
Anti-Glycation Activity and Associated Mechanisms
This compound, as a component of Ilex paraguariensis extracts, is associated with significant anti-glycation properties. jidc.orgmdpi.com Glycation is a non-enzymatic reaction between sugars and proteins or lipids that leads to the formation of advanced glycation end products (AGEs). capes.gov.br The accumulation of AGEs is implicated in the pathogenesis of various diseases, including diabetic complications. capes.gov.br
Extracts of Ilex paraguariensis have been shown to be potent inhibitors of AGE formation in vitro. capes.gov.brnih.gov This inhibitory effect is attributed to the presence of bioactive compounds, including saponins and polyphenols. mdpi.comnih.gov The anti-glycation activity of saponins is thought to be linked to their antioxidant properties. researchgate.netacademicjournals.org
Studies have demonstrated that Ilex paraguariensis leaf extracts can inhibit the formation of AGEs in a dose-dependent manner, with an efficacy comparable to the standard anti-glycation agent aminoguanidine. capes.gov.brnih.gov The mechanism of action appears to involve the inhibition of the later stages of the glycation process, specifically the free-radical mediated conversion of Amadori products into AGEs. capes.gov.br
Research comparing the anti-glycation effects of fruit and leaf extracts of Ilex paraguariensis found that both extracts effectively inhibited the formation of fructosamine (B8680336) and β-amyloid structures, which are intermediates in the glycation pathway. journal-jop.org The leaf extracts, which are a primary source of this compound, demonstrated strong antioxidant activity, which is believed to contribute significantly to their anti-glycation capacity. nih.govjournal-jop.org While direct studies on the isolated this compound are still emerging, the evidence from extracts rich in this compound strongly suggests its role in mitigating the formation of harmful AGEs. researchgate.netnih.gov
Table 2: Anti-Glycation Activity of Ilex paraguariensis Extracts
| Extract Source | Assayed Activity | Key Findings |
| Leaf Extract | Inhibition of AGE formation | Dose-dependent inhibition, comparable to aminoguanidine. capes.gov.brnih.gov |
| Leaf Extract | Inhibition of fructosamine and β-amyloid aggregation | Effective inhibition of early and late stages of glycation. journal-jop.org |
| Fruit Extract | Inhibition of fructosamine and β-amyloid aggregation | Demonstrated strong anti-AGEs activity. journal-jop.org |
Structure Activity Relationship Sar Studies of + Matesaponin 1 and Analogues
Impact of Glycosylation Patterns on Biological Activities
Glycosylation, the attachment of sugar moieties to the aglycone, is a critical determinant of the biological properties of saponins (B1172615), including (+)-Matesaponin 1. ontosight.ainih.gov The number, type, and arrangement of these sugar chains significantly influence the compound's physicochemical properties such as solubility, which in turn affects its bioavailability and interaction with biological targets. ontosight.ainih.gov
The heterogeneity of glycosylation patterns leads to a wide variety of saponin (B1150181) molecules, known as matesaponins, within Ilex paraguariensis. universiteitleiden.nl This diversity underscores the importance of the glycan portion of the molecule in defining its specific biological function. Altering these glycosylation patterns is a key strategy in glycoengineering, a field that aims to optimize the therapeutic properties of glycoproteins and other glycosylated natural products. scielo.org.ar
Table 1: Influence of Glycosylation on Saponin Properties
ontosight.ainih.govscielo.org.arnih.gov| Property | Impact of Glycosylation | Reference |
|---|---|---|
| Biological Activity | Modulates interactions with receptors and molecules, influencing efficacy. | |
| Solubility | The hydrophilic sugar chains increase water solubility, affecting bioavailability. | |
| Stability | Can protect the aglycone from degradation, enhancing stability. | |
| Membrane Permeability | The amphipathic nature allows interaction with cell membranes, a key aspect of cytotoxicity. |
Role of the Ursolic Acid Aglycone Moiety in Pharmacological Efficacy
The aglycone of this compound is ursolic acid, a pentacyclic triterpenoid (B12794562) that is itself a potent bioactive molecule. nih.govbioline.org.br The ursolic acid skeleton is fundamental to the pharmacological efficacy of the entire saponin, contributing significantly to its anti-inflammatory, antioxidant, and cytotoxic activities. ontosight.ainih.gov
Ursolic acid and its isomer, oleanolic acid, are the predominant aglycones in matesaponins. universiteitleiden.nlscielo.br Studies have demonstrated that ursolic acid possesses a wide range of biological activities, including antibacterial, antiviral, and anticancer effects. nih.govmdpi.com Its efficacy is often attributed to its ability to interact with various cellular targets. For example, research on ursolic acid isolated from Ilex paraguariensis showed it could inhibit the enzyme aromatase in a dose-dependent manner, an important target in certain types of cancer. nih.gov The study highlighted that the presence of the A-ring and the specific configuration at C3-OH and C17-COOH of the ursolic acid structure were favorable for this inhibitory activity. nih.gov
Design and Evaluation of Semi-synthetic and Synthetic Derivatives for Enhanced Bioactivity
To improve the therapeutic potential and overcome limitations of natural saponins, researchers have focused on creating semi-synthetic and synthetic derivatives. While specific studies on the derivatization of this compound are limited, extensive research has been conducted on modifying its aglycone, ursolic acid, to enhance bioactivity. nih.govtu-dortmund.de These modifications often target the functional groups at positions C-2, C-3, and C-28 of the triterpenoid skeleton. nih.gov
The synthesis of novel ursolic acid derivatives has been explored to create compounds with stronger antiproliferative, anti-inflammatory, and antibacterial properties. nih.govnih.gov For instance, converting the carboxylic acid at the C-28 position of ursolic acid into an amide group has been shown to enhance antitumor activity against various human cancer cell lines. nih.gov Another study demonstrated that creating formyloxy and acetoxy derivatives of ursolic acid could modulate its antibacterial activity and its ability to act synergistically with existing antibiotics. nih.gov
These structure-activity relationship studies on semi-synthetic derivatives are crucial for developing leads for new drugs. tu-dortmund.de By systematically altering the structure of the parent compound, it is possible to identify pharmacophores responsible for specific biological effects and to design analogues with improved efficacy and more favorable pharmacological profiles. nih.govtu-dortmund.de
Table 2: Examples of Ursolic Acid Derivative Modifications and Outcomes
nih.govnih.govnih.gov| Modification Site | Type of Derivative | Observed Enhancement | Reference |
|---|---|---|---|
| C-28 | Amide derivatives | Enhanced antiproliferative activity against cancer cells. | |
| C-3 | Formyloxy and Acetoxy derivatives | Modulated antibacterial activity and synergistic effects with antibiotics. | |
| C-2, C-3, C-28 | Various novel derivatives | Strong antiproliferative activity against multiple cancer cell lines. |
Comparative Analysis with Other Matesaponins and Related Triterpenoids
This compound is part of a larger family of related saponins found in Ilex paraguariensis, including Matesaponins 2, 3, 4, and 5. bioline.org.brnih.gov These matesaponins share the same ursolic acid aglycone but differ in their glycosylation patterns. nih.gov For example, Matesaponin 2 has an additional rhamnopyranosyl unit compared to Matesaponin 1. nih.gov These structural differences, though seemingly minor, can lead to variations in their biological activities and abundance in the plant. sld.cucircleofdrink.com For instance, some studies suggest that Matesaponins 1 and 2 are the predominant saponins in mate leaves and are major contributors to the plant's anti-inflammatory and apoptotic effects on colon cancer cells. sld.cu
A comparison can also be drawn with saponins containing the isomeric aglycone, oleanolic acid, which are also present in Ilex species. universiteitleiden.nlnih.gov Ursolic acid and oleanolic acid differ only in the position of a single methyl group, yet this subtle structural variance can influence their biological profiles. mdpi.com While both are potent bioactive compounds, ursolic acid has been reported to be more potent in certain assays, such as cytotoxicity against leukemia cells. nih.gov
Furthermore, the triterpenoid saponins from Ilex paraguariensis can be compared to those from other plants, like Quillaja saponaria. While both are used for their surfactant properties, they have different structures and biological effects. For example, the molecular cross-section of mate saponins was found to be comparable to that of quilaja saponins, indicating similar surface activity, but their foams can behave differently in the presence of electrolytes. scielo.br These comparative analyses are essential for identifying the most promising compounds for specific therapeutic or industrial applications.
Table 3: Comparison of this compound with Related Compounds
nih.govsld.cunih.govontosight.ainih.govmdpi.comnih.gov| Compound | Aglycone | Key Structural Difference from this compound | Note on Activity/Abundance | Reference |
|---|---|---|---|---|
| Matesaponin 2 | Ursolic Acid | Additional rhamnose unit in the sugar chain at C-3. | Also a predominant saponin in mate; contributes to anti-inflammatory effects. | |
| Matesaponin 3 | Ursolic Acid | Different sugar chain at C-28 (diglucosyl ester). | Studied for antioxidant and anti-cancer properties. | |
| Guaiacin B | Oleanolic Acid | Isomeric aglycone (oleanolic acid instead of ursolic acid). | Analogue of Matesaponin 1 found in Ilex. | |
| Ursolic Acid (Free) | Ursolic Acid | Lacks the glycosyl moieties. | The core bioactive component; exhibits broad pharmacological effects. |
Mechanistic Insights into the Biological Actions of + Matesaponin 1
Molecular Targets and Receptor Interactions
(+)-Matesaponin 1 is a prominent triterpenoid (B12794562) saponin (B1150181) found in the leaves of Ilex paraguariensis (yerba mate). universiteitleiden.nl Like other saponins (B1172615), its biological activities are believed to stem from its ability to interact with various biological molecules and pathways. preprints.orgmdpi.com The structure of this compound consists of a lipophilic triterpene acid aglycone (ursolic acid) and polar sugar moieties. csic.esresearchgate.net This amphiphilic nature facilitates interactions with cell membranes and proteins. preprints.org
While specific receptor binding studies for purified this compound are not extensively detailed in the current literature, insights can be drawn from studies on its constituent parts and related saponin fractions. The ursolic acid aglycone, a component of this compound, is known to have multiple intracellular and extracellular targets that play roles in apoptosis, metastasis, and inflammatory processes. researchgate.net Saponins as a class can form complexes with cholesterol and interact with bile acids. preprints.orgmdpi.com Studies on saponin-rich fractions from Ilex paraguariensis suggest potential synergistic actions with other co-occurring compounds like polyphenols, which could collectively be responsible for observed biological effects. acs.org Furthermore, research on other triterpenoid saponins indicates they can interact with key cellular receptors; for instance, some saponins have been shown to be agonists for the Glucagon-like peptide 1 receptor (GLP-1R), influencing metabolic pathways. nih.gov However, direct interaction of this compound with specific receptors remains an area for further investigation.
Cellular Signaling Pathway Modulation
Research indicates that saponins from Ilex paraguariensis, with this compound being a major component, exert their biological effects by modulating key cellular signaling pathways. researchgate.net One of the primary pathways affected is the nuclear factor-kappa B (NF-κB) signaling cascade, which is crucial in regulating inflammatory responses. researchgate.netnih.gov Studies on mate saponin fractions have demonstrated an ability to reduce the nuclear translocation of NF-κB subunits p50 and p65, thereby inhibiting the inflammatory cascade. researchgate.net This anti-inflammatory action is attributed to the saponins present in the leaves. researchgate.net
Another critical pathway modulated by mate saponins is the p53 tumor suppressor pathway. nih.govcusabio.complos.org The p53 protein acts as a "guardian of the genome" by controlling cell cycle arrest and apoptosis in response to cellular stress. nih.gov Saponins from yerba mate have been shown to induce apoptosis in human colon cancer cells, an effect linked to the activation of this p53-dependent pathway. researchgate.net This involves an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, ultimately leading to the activation of caspase-3 and programmed cell death. researchgate.net
Furthermore, broader extracts of yerba mate, which contain this compound, have been shown to influence metabolic signaling pathways. These include the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis. nih.govcellsignal.comfrontiersin.org Activation of AMPK can subsequently influence downstream targets, contributing to the regulation of lipid metabolism. frontiersin.org
Enzymatic Inhibition and Activation Profiles (e.g., Pancreatic Lipase)
A significant and well-documented biological action of this compound is its potent inhibitory effect on pancreatic lipase (B570770). universiteitleiden.nlnih.gov This enzyme plays a critical role in the digestion and absorption of dietary fats. mdpi.com By inhibiting pancreatic lipase, this compound can reduce the hydrolysis of triglycerides, thereby decreasing fat absorption. nih.gov
In vitro studies have demonstrated the substantial inhibitory capacity of this compound. Research by Sugimoto et al. (2009) found that this compound, isolated from the leaves of Ilex paraguariensis, exhibited a 94% inhibition of porcine pancreatic lipase at a concentration of 100 µM. nih.govtu-dortmund.de This potent activity highlights its potential as a natural modulator of lipid metabolism. The inhibition of pancreatic lipase is a mechanism shared by other triterpene saponins, suggesting that the structural features of these compounds are key to their enzymatic interactions. nih.gov
Table 1: Pancreatic Lipase Inhibition by Saponins from Ilex paraguariensis
| Compound | Concentration | % Inhibition | Source |
|---|---|---|---|
| This compound | 100 µM | 94% | nih.govtu-dortmund.de |
| Nudicaucin C | 100 µM | 78% | nih.govtu-dortmund.de |
| 3-O-α-L-rhamnopyranosyl(1→2)-α-L-arabinopyranosyl oleanolic acid 28-O-β-D-glucopyranosyl(1→6)-β-D-glucopyranoside | 100 µM | 77% | nih.govtu-dortmund.de |
Gene Expression Regulation in Preclinical Contexts
The modulatory effects of this compound and related compounds extend to the regulation of gene expression, particularly in preclinical models of metabolic disorders and cancer. nih.govresearchgate.net While many studies utilize extracts or saponin fractions, the high concentration of this compound in these preparations suggests it is a key contributor to the observed effects. researchgate.netnih.gov
In the context of adipogenesis (the formation of fat cells), saponin-containing extracts from Ilex paraguariensis have been shown to restrain the expression of critical transcription factors. researchgate.net For instance, studies on 3T3-L1 preadipocytes demonstrated that mate saponins could down-regulate the expression of peroxisome-activated receptor gamma (PPARγ2), a master regulator of adipogenesis, as well as leptin and tumor necrosis factor-alpha (TNF-α). researchgate.net Although one study specifically used matesaponin 4 for these gene expression experiments, the general anti-adipogenic activity is attributed to the saponin fraction where this compound is a dominant compound. researchgate.net
In cancer cell models, mate saponins influence the expression of genes involved in apoptosis. researchgate.net As mentioned previously, they can increase the expression of the pro-apoptotic gene Bax while suppressing the anti-apoptotic gene Bcl-2. researchgate.net This shift in the Bax/Bcl-2 ratio is a critical event that pushes the cell towards programmed cell death. This activity is linked to the modulation of the p53 and NF-κB pathways. researchgate.net
Table 2: Genes Regulated by Mate Saponin Fractions in Preclinical Models
| Gene | Effect | Biological Process | Source |
|---|---|---|---|
| PPARγ2 | Down-regulation | Adipogenesis | researchgate.net |
| Leptin | Down-regulation | Adipogenesis | researchgate.net |
| TNF-α | Down-regulation | Adipogenesis / Inflammation | researchgate.net |
| C/EBPα | Down-regulation | Adipogenesis | researchgate.net |
| Bax | Up-regulation | Apoptosis | researchgate.net |
| Bcl-2 | Down-regulation | Apoptosis | researchgate.net |
Comparative Phytochemical and Biological Studies of + Matesaponin 1
Distribution and Variation of (+)-Matesaponin 1 Across Ilex Species and Cultivars
This compound is a prominent triterpenoid (B12794562) saponin (B1150181) found in various species of the Ilex genus, most notably in Ilex paraguariensis (Yerba Mate). Its presence and concentration, however, exhibit significant variation across different Ilex species and even among cultivars of the same species. This variability is influenced by genetic factors, geographical location, and post-harvest processing methods. csic.es
In contrast to the rich and complex saponin profile of I. paraguariensis, other Ilex species, such as the European holly (Ilex aquifolium), present a less complicated saponin pattern. mdpi.com While I. aquifolium also contains saponins (B1172615), the profile differs from that of its South American relative. mdpi.com Research comparing the two has tentatively identified 29 triterpene glycosides in I. aquifolium compared to 53 in I. paraguariensis. mdpi.com Some compounds, like Matesaponin 3, are present in some I. aquifolium populations but absent in others. nih.govmdpi.com
The fruits of I. paraguariensis also contain triterpenoid glycosides, including a new compound named mateside, alongside known saponins like ilexoside II. scielo.br The saponin content is not limited to the leaves; it is also present in other parts of the plant, though the leaves are the primary source for commercial extracts. researchgate.net
The following table summarizes the distribution and variation of this compound and related saponins in different Ilex species and plant parts.
| Species/Cultivar | Plant Part | Key Saponins Identified | Reported Concentration/Observations |
| Ilex paraguariensis | Leaves | Matesaponins 1, 2, 3, 4, 5 | Predominance of Matesaponins 1, 2, and 3. nih.gov Total saponin content ranges from 3.65 to 53.09 mg/g. nih.govresearchgate.net |
| Ilex paraguariensis | Fruits | Mateside, Ilexoside II | Contains a distinct profile of triterpenes and saponins compared to leaves. scielo.br |
| Ilex aquifolium | Leaves | Matesaponin 1-like, Matesaponin 2-like, Matesaponin 4-like | Less complex saponin profile than I. paraguariensis. mdpi.com Matesaponin 3 is absent in some populations. nih.govmdpi.com |
| Ilex × meserveae | Leaves | Not specified | Used as a potential substitute for I. paraguariensis. nih.gov |
| Ilex dumosa | Leaves | Saponins present | Considered an adulterant of Yerba Mate. acs.org |
| Ilex theezans | Leaves | Pedunculoside | Also considered an adulterant; its saponins can influence the taste. latamjpharm.org |
Interplay with Other Bioactive Compounds in Ilex Extracts (e.g., Polyphenols, Xanthines)
Extracts from Ilex species are complex chemical mixtures containing a diverse array of bioactive compounds beyond saponins. The biological effects of these extracts are often the result of synergistic or antagonistic interactions between these different chemical classes, including polyphenols and xanthines. unirioja.es
Ilex paraguariensis is particularly well-known for its high content of polyphenols, primarily caffeoyl derivatives such as chlorogenic acid and dicaffeoylquinic acids, and flavonoids like quercetin (B1663063) and rutin. bioline.org.brnih.gov It also contains significant amounts of xanthine (B1682287) alkaloids, namely caffeine (B1668208) and theobromine, which are absent in European species like I. aquifolium. bioline.org.brmdpi.com
The table below details the major classes of bioactive compounds found in Ilex paraguariensis and their potential for interaction.
| Compound Class | Key Compounds in Ilex paraguariensis | Potential Interplay with this compound |
| Saponins | This compound, Matesaponins 2-5 | Primary bioactive saponins with various reported biological activities. bioline.org.brnih.gov |
| Polyphenols | Chlorogenic acid, 3,5-dicaffeoylquinic acid, 4,5-dicaffeoylquinic acid, Rutin, Quercetin | Contribute to antioxidant activity; potential for synergistic or antagonistic effects with saponins. unirioja.esnih.gov |
| Xanthines | Caffeine, Theobromine | Contribute to stimulant effects and influence lipid metabolism, potentially in conjunction with saponins. Absent in I. aquifolium. bioline.org.brmdpi.com |
Methodological Considerations in Comparative Analysis and Authentication
The accurate comparative analysis and authentication of Ilex species and their extracts, particularly concerning the content of this compound, require robust and validated analytical methodologies. The chemical complexity of these extracts and the structural similarity of many saponins present significant challenges.
High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the quantification of saponins in Ilex extracts. nih.govresearchgate.net However, the lack of strong chromophores in saponin molecules makes UV detection challenging, often requiring detection at low wavelengths (e.g., 203-210 nm) or the use of alternative detectors like a refractometer. nih.govscielo.br To overcome this, some methods involve the hydrolysis of saponins to their aglycones (like ursolic acid) which can then be quantified. scielo.br
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the characterization and identification of saponins in Ilex extracts. csic.esmdpi.com These techniques provide detailed structural information, allowing for the differentiation of various matesaponins and the identification of new compounds. csic.es For instance, UHPLC-ESI-MS has been used to compare the saponin profiles of I. aquifolium and I. paraguariensis. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy-based metabolomics has also emerged as a valuable tool for the classification of Ilex species. universiteitleiden.nl By analyzing the entire metabolic fingerprint, NMR can differentiate between species based on their unique chemical profiles, including the relative abundance of saponins, polyphenols, and other metabolites. universiteitleiden.nl
Authentication of Ilex products is crucial to ensure quality and prevent adulteration. scielo.br The distinct phytochemical profiles of different Ilex species, such as the presence of specific saponins or the absence of xanthines, can be used as chemical markers for authentication. mdpi.comuniversiteitleiden.nl For example, the presence of certain saponins found in adulterant species like Ilex theezans could indicate a lower quality product. latamjpharm.org
The following table outlines key methodological considerations for the analysis of this compound and other Ilex compounds.
| Analytical Technique | Application in Ilex Analysis | Advantages | Challenges/Considerations |
| HPLC-UV/Refractometer | Quantification of major saponins like this compound. nih.govresearchgate.net | Validated methods for quantification are available. nih.gov | Saponins are poor chromophores, requiring low UV wavelengths or alternative detectors. scielo.br Hydrolysis may be necessary. scielo.br |
| LC-MS/MS | Detailed characterization and identification of saponin profiles. csic.esmdpi.com | High sensitivity and specificity for structural elucidation. csic.es | Requires sophisticated instrumentation and expertise for data interpretation. |
| NMR-based Metabolomics | Chemotaxonomic classification of Ilex species and authentication. universiteitleiden.nl | Provides a comprehensive metabolic fingerprint. | Can be less sensitive than MS for detecting minor components. |
| Solid Phase Extraction (SPE) | Isolation and purification of saponin fractions. scielo.br | Allows for the separation of saponins from interfering compounds like pigments and polyphenols. scielo.br | Method development is required to optimize recovery. |
Future Perspectives and Emerging Research Avenues for + Matesaponin 1
Integration of Omics Technologies (e.g., Metabolomics, Transcriptomics) in Ilex Research
The biosynthesis of complex triterpenoid (B12794562) saponins (B1172615) like (+)-Matesaponin 1 involves a multi-step enzymatic pathway. Systems biology and "omics" technologies are becoming indispensable tools for dissecting these intricate molecular mechanisms in Ilex species.
Transcriptomics , particularly through RNA-Seq, has been instrumental in mining for candidate genes involved in saponin (B1150181) biosynthesis in Ilex. nih.govnih.gov By analyzing the transcriptome of tissues with high saponin accumulation, such as the roots of Ilex asprella, researchers can identify genes encoding key enzymes. nih.govnih.gov These enzymes typically include:
Oxidosqualene cyclases (OSCs) , which construct the initial triterpene skeletons like α-amyrin and β-amyrin.
Cytochrome P450 monooxygenases (CYP450s) , which perform various oxidative modifications on the triterpene backbone.
UDP-dependent glycosyltransferases (UGTs) , which catalyze the attachment of sugar moieties to the sapogenin core, a crucial step for the diversity and bioactivity of saponins. frontiersin.org
Integrated analyses combining transcriptomic and metabolomic data allow for a comprehensive understanding of the gene-to-metabolite networks. frontiersin.org For instance, by correlating gene expression profiles with the accumulation of specific saponins across different plant tissues, researchers can pinpoint the specific CYP450s and UGTs responsible for the unique structure of this compound. frontiersin.org Furthermore, metabolomic profiling serves as a powerful tool for chemotaxonomy, enabling the classification of different Ilex species and varieties based on their unique chemical fingerprints, which can aid in identifying high-yield sources of this compound.
| Omics Technology | Application in Ilex Research | Key Findings / Potential Insights for this compound |
|---|---|---|
| Transcriptomics (RNA-Seq) | Mining for genes involved in the triterpenoid saponin biosynthetic pathway. nih.govnih.gov | Identification of specific OSC, CYP450, and UGT genes responsible for the synthesis of the ursolic acid backbone and subsequent glycosylation steps to form this compound. |
| Metabolomics | Profiling and quantifying saponins and other metabolites for chemotaxonomic classification and quality control. | Mapping the distribution and concentration of this compound across different Ilex species, cultivars, and tissues; identifying novel related saponin structures. |
| Integrated Omics (Genomics, Transcriptomics, Metabolomics) | Establishing clear links between genes and metabolites to fully elucidate biosynthetic pathways. frontiersin.org | Complete reconstruction of the this compound biosynthetic pathway, enabling targeted metabolic engineering and optimization of production. |
Advanced Preclinical Models for Efficacy and Mechanism Validation
To translate the therapeutic potential of this compound into clinical applications, robust preclinical validation is essential. Research has moved beyond simple in vitro assays to employ more complex and physiologically relevant models that can effectively demonstrate efficacy and elucidate mechanisms of action.
For evaluating anti-inflammatory properties, researchers have utilized both in vitro and in vivo models. An established in vitro model involves the use of lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, where mate saponins have been shown to inhibit key inflammatory pathways like iNOS/NO and COX-2/PGE(2). nih.gov More advanced in vivo models provide systemic insights. For example, the anti-inflammatory effects of Ilex paraguariensis extracts have been demonstrated in a murine model of pleurisy, where treatment reduced leukocyte migration and the production of pro-inflammatory cytokines. nih.gov Another sophisticated model is the experimental autoimmune encephalomyelitis (EAE) mouse model for multiple sclerosis, where yerba maté administration reduced symptoms and immune cell infiltration into the central nervous system. nih.gov
The potential of matesaponins in metabolic disorders has been investigated using diet-induced obesity models. In high-fat diet (HFD)-fed mice and rats, Ilex paraguariensis extracts and purified saponin fractions have been shown to suppress body weight gain, reduce visceral fat, and improve serum lipid profiles, including cholesterol and triglycerides. nih.govresearchgate.netfoodandnutritionresearch.netmdpi.com These animal models are crucial for studying the systemic effects on lipid metabolism, insulin (B600854) resistance, and adipose tissue inflammation, providing a strong basis for potential anti-obesity applications. researchgate.netmdpi.comresearchgate.net
| Model Type | Specific Model | Therapeutic Area Investigated | Key Findings |
|---|---|---|---|
| In Vitro | LPS-induced RAW 264.7 Macrophages | Inflammation | Inhibition of iNOS/NO and COX-2/PGE(2) pathways by mate saponins. nih.gov |
| In Vivo (Animal Models) | Murine Model of Pleurisy | Inflammation | Reduced leukocyte migration and pro-inflammatory cytokines. nih.gov |
| Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model | Neuroinflammation / Autoimmunity | Decreased EAE symptoms and immune cell infiltration into the CNS. nih.gov | |
| High-Fat Diet (HFD)-Induced Obese Rodents (Mice/Rats) | Obesity / Metabolic Syndrome | Reduced body weight, visceral fat, and improved serum lipid profiles. nih.govfoodandnutritionresearch.netmdpi.com |
Rational Drug Design and Lead Optimization Based on SAR
The chemical structure of this compound, featuring an ursolic acid aglycone linked to a branched trisaccharide chain, offers numerous possibilities for chemical modification to enhance its therapeutic properties. Rational drug design, guided by structure-activity relationship (SAR) studies, is a fundamental approach in medicinal chemistry to optimize a lead compound like this compound. The goal is to improve potency, selectivity, and pharmacokinetic properties while minimizing potential toxicity.
SAR studies involve systematically modifying the molecule's structure and assessing how these changes affect biological activity. For this compound, this process would involve targeted modifications at two primary sites:
The Triterpenoid Aglycone (Ursolic Acid): The ursolic acid skeleton has several positions where functional groups can be added or altered. For example, modifications to the hydroxyl group at C-3 or the carboxylic acid group at C-28, where the sugar chains are attached, could significantly impact how the molecule interacts with biological targets.
The Glycosidic Chains: The type, number, and linkage of the sugar units (glucose, arabinose) are critical for the molecule's solubility and biological activity. Systematically altering these sugar moieties—for instance, by removing a sugar, changing its type, or modifying the linkage points—can reveal which parts of the carbohydrate structure are essential for its therapeutic effects.
By creating a library of semi-synthetic derivatives and testing their activity, researchers can build a detailed SAR model. This model would identify the key pharmacophore features required for activity and guide further optimization to develop new drug candidates with superior efficacy and drug-like properties.
Sustainable Production and Biotechnological Approaches for Saponin Yield
The reliance on direct extraction from plant sources for saponins like this compound presents challenges related to variable yields due to genetic and environmental factors, as well as sustainability concerns. researchgate.netresearchgate.netscielo.br Biotechnological approaches offer promising and sustainable alternatives for the consistent and scalable production of these high-value compounds.
One established method is the selection and breeding of elite plant clones. Studies on Ilex paraguariensis have shown significant genetic influence on total saponin content, indicating that selecting and propagating high-yielding clones is a viable strategy to improve production. scielo.br
Plant tissue culture techniques provide more controlled systems for metabolite production. Hairy root cultures , induced by transformation with Rhizobium rhizogenes (formerly Agrobacterium rhizogenes), are particularly advantageous. plantcelltechnology.commdpi.com They are known for their fast growth in hormone-free media and, crucially, their genetic and biosynthetic stability over long-term cultivation. frontiersin.orgmdpi.com Establishing hairy root cultures of Ilex paraguariensis could create a continuous and reliable "green cell factory" for this compound. mdpi.com Furthermore, production in these cultures can often be enhanced through strategies such as elicitation (stimulating defense pathways) and precursor feeding.
Looking further ahead, metabolic engineering and synthetic biology hold the potential to revolutionize saponin production. researchgate.net Once the key biosynthetic genes for this compound are identified through omics approaches (as described in 8.1), they can be introduced into microbial hosts like Saccharomyces cerevisiae (yeast) or into other plant systems. frontiersin.orgresearchgate.net This would enable the heterologous production of the ursolic acid aglycone or even the entire glycosylated saponin in optimized, fermenter-based systems, completely independent of agricultural production. researchgate.net
Q & A
Basic: What analytical techniques are recommended for structural elucidation of (+)-Matesaponin 1, and how should data interpretation be approached?
Answer:
this compound’s structural characterization typically employs liquid chromatography-mass spectrometry (LC-MS) combined with fragmentation pattern analysis. Key steps include:
- LC-MS profiling to identify molecular ions (e.g., m/z 913.51 [M+H]⁺ for Matesaponin 1) and sugar residue losses (e.g., 162 Da for glycosyl groups, 150 Da for arabinosyl) .
- MS/MS fragmentation to confirm the aglycone core (ursolic acid) and sugar linkages .
- Comparative analysis with literature on Ilex paraguariensis saponins to validate spectral data .
Documentation should follow journal guidelines, with raw spectral data in supplementary materials and explicit rationale for interpretation methods .
Advanced: How can researchers resolve contradictions in reported bioactivity data of this compound across different in vitro models?
Answer:
Contradictions often arise from methodological variability. Strategies include:
- Standardizing assay conditions : Control ROS measurement protocols (e.g., DCFH-DA vs. ESR) and cell lines (e.g., HepG2 vs. RAW264.7) to reduce variability .
- Dose-response validation : Use multiple concentrations and replicate experiments to confirm IC₅₀ values .
- Meta-analysis : Compare findings with prior studies on I. paraguariensis extracts to contextualize bioactivity trends .
Address discrepancies by detailing experimental parameters (e.g., incubation time, solvent controls) in publications to enable cross-study validation .
Basic: What are the best practices for ensuring reproducibility in the isolation and purification of this compound from natural sources?
Answer:
Reproducibility requires:
- Extraction optimization : Use polar solvents (e.g., methanol-water mixtures) and column chromatography (e.g., reverse-phase C18) for consistent yields .
- Purity verification : Combine HPLC-UV (λ = 210 nm) and NMR (¹H/¹³C) to confirm ≥95% purity .
- Detailed protocols : Report solvent ratios, temperature, and centrifugation speeds in the Methods section, citing established procedures for Ilex saponins .
Advanced: What methodological considerations are critical when designing experiments to investigate the antioxidant mechanisms of this compound in chronic disease models?
Answer:
Key considerations include:
- Model selection : Use in vivo rodent models (e.g., high-fat diet-induced oxidative stress) paired with in vitro assays (e.g., SOD activity measurement) .
- Mechanistic depth : Employ transcriptomic (e.g., Nrf2 pathway analysis) and metabolomic profiling to link antioxidant effects to molecular targets .
- Ethical rigor : Adhere to institutional guidelines for animal welfare and sample size justification .
Publish raw datasets and statistical codes to support transparency .
Basic: How should researchers approach the documentation of spectral data (e.g., NMR, MS) for this compound to facilitate peer validation?
Answer:
Follow journal-specific formatting:
- Main text : Summarize key spectral peaks (e.g., ¹H NMR δ 5.28 ppm for olefinic protons) .
- Supplementary materials : Include full spectral traces, calibration curves, and instrument parameters (e.g., LC-MS collision energy) .
- Cross-referencing : Compare with published data on ursane-type saponins to highlight novel structural features .
Advanced: What strategies can optimize the yield of this compound during extraction without compromising structural integrity?
Answer:
Optimization strategies involve:
- Solvent screening : Test ethanol-water gradients (70–90% ethanol) to balance solubility and stability .
- Temperature control : Avoid prolonged heating (>50°C) to prevent glycosidic bond hydrolysis .
- Green chemistry : Evaluate ultrasound-assisted extraction for higher efficiency and lower solvent use .
Validate improvements via triplicate experiments and ANOVA-based statistical analysis .
Basic: What statistical methods are recommended for analyzing dose-response relationships in this compound bioactivity studies?
Answer:
- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) for IC₅₀ determination .
- Error reporting : Include 95% confidence intervals and p-values for significance testing .
- Software tools : Use GraphPad Prism or R packages (e.g., drc) for reproducible analysis .
Advanced: How can in silico modeling be integrated with experimental data to predict the structure-activity relationships of this compound derivatives?
Answer:
- Docking studies : Simulate interactions with targets like COX-2 or KEAP1 using AutoDock Vina .
- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with antioxidant activity .
- Validation : Compare predictions with in vitro assay results to refine computational models .
Publish code repositories and parameter settings for reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
